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molecular formula C21H22N2O3S B8635516 1-[2-Methoxy-5-(naphthalene-1-sulfonyl)-phenyl]-piperazine CAS No. 497956-95-3

1-[2-Methoxy-5-(naphthalene-1-sulfonyl)-phenyl]-piperazine

Cat. No. B8635516
M. Wt: 382.5 g/mol
InChI Key: MDYCUAQKEYJJFM-UHFFFAOYSA-N
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Patent
US06825202B2

Procedure details

A solution of 6N NaOH (0.5 mL) was added to a suspension of 2,2,2-trifluoro-1-{4-[2-methoxy-5-(naphthalene-1-sulfonyl)-phenyl]-piperazin-1-yl}-ethanone (1) (0.110 g; 0.23 mmol ) in methanol. After stirring at 80° C. for 10 min water was added (10 ml) and the mixture was extracted into ethyl acetate (20 ml). The organic phase was dried (Na2SO4) and concentrated in vacuo to give 1-[2-methoxy-5-(naphthalene-1-sulfonyl)-phenyl]-piperazine (101) as a white solid (0.060 g , 68%), MS, MH+ 383. The hydrochloride salt was prepared from ethanol-hydrogen chloride, m. p. 154-158° C.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
2,2,2-trifluoro-1-{4-[2-methoxy-5-(naphthalene-1-sulfonyl)-phenyl]-piperazin-1-yl}-ethanone
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].FC(F)(F)C([N:7]1[CH2:12][CH2:11][N:10]([C:13]2[CH:18]=[C:17]([S:19]([C:22]3[C:31]4[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=4)[CH:25]=[CH:24][CH:23]=3)(=[O:21])=[O:20])[CH:16]=[CH:15][C:14]=2[O:32][CH3:33])[CH2:9][CH2:8]1)=O.O>CO>[CH3:33][O:32][C:14]1[CH:15]=[CH:16][C:17]([S:19]([C:22]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[CH:25]=[CH:24][CH:23]=2)(=[O:21])=[O:20])=[CH:18][C:13]=1[N:10]1[CH2:11][CH2:12][NH:7][CH2:8][CH2:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
2,2,2-trifluoro-1-{4-[2-methoxy-5-(naphthalene-1-sulfonyl)-phenyl]-piperazin-1-yl}-ethanone
Quantity
0.11 g
Type
reactant
Smiles
FC(C(=O)N1CCN(CC1)C1=C(C=CC(=C1)S(=O)(=O)C1=CC=CC2=CC=CC=C12)OC)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (10 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted into ethyl acetate (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)S(=O)(=O)C1=CC=CC2=CC=CC=C12)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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